REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:12]=[N:11][C:10]2[C:9](O)=[N:8][CH:7]=[N:6][C:5]=2[CH:4]=1.CCN(C(C)C)C(C)C.O=P(Cl)(Cl)[Cl:27].O>C1(C)C=CC=CC=1.CCOC(C)=O>[Cl:27][C:9]1[C:10]2[N:11]=[CH:12][C:3]([C:2]([F:15])([F:14])[F:1])=[CH:4][C:5]=2[N:6]=[CH:7][N:8]=1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=2N=CN=C(C2N=C1)O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to rt
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aq phase was extracted twice with EtOAc (25 ml)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with NaHCO3 solution and brine
|
Type
|
ADDITION
|
Details
|
treated with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in DCM
|
Type
|
FILTRATION
|
Details
|
filtered over silica
|
Type
|
CONCENTRATION
|
Details
|
again concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)C=C(C=N2)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |